(+)-Vinylboronic acid pinanediol ester, with CAS number 132488-71-2, is a chiral organoboron compound. It is derived from pinanediol, a naturally occurring alcohol found in pine trees []. The (+) refers to the compound's optical rotation, indicating its chirality. This compound plays a significant role in organic synthesis due to the presence of the vinyl boronate group (C=C-B(OH)2), which readily participates in coupling reactions to form new carbon-carbon bonds [].
The key feature of (+)-vinylboronic acid pinanediol ester is the vinyl boronate group (CH2=CH-B(OH)2) attached to a pinanediol moiety. Pinanediol provides a chiral environment and controls the stereochemistry of reactions involving the vinyl group []. The presence of boron and hydroxyl groups makes the vinyl moiety electron-rich, facilitating its interaction with various reaction partners.
(+)-Vinylboronic acid pinanediol ester is a versatile building block for organic synthesis, particularly in Suzuki-Miyaura coupling reactions. These reactions involve coupling the vinyl boronate group with various organic electrophiles (X-R) in the presence of a palladium catalyst to form new carbon-carbon bonds (C=C) as shown:
CH2=CH-B(OH)2 + X-R -> Pd catalyst -> CH2=CH-R + B(OH)3 (1)where X can be a halide (Cl, Br, I) or a triflate (OTf), and R is an organic group []. This reaction allows for the introduction of a variety of functionalities onto a carbon chain, enabling the synthesis of complex organic molecules.
(+)-Vinylboronic acid pinanediol ester is typically a colorless liquid at room temperature [].
(+)-Vinylboronic acid pinanediol ester's mechanism of action revolves around the Suzuki-Miyaura coupling reaction. The pinanediol group controls the stereochemistry of the vinyl group, while the boronate moiety readily undergoes oxidative addition with a palladium catalyst. This activation allows the vinyl group to react with the electrophilic coupling partner, forming a new carbon-carbon bond with defined stereochemistry [].
The reactivity of (+)-vinylboronic acid pinanediol ester is primarily attributed to the presence of the vinyl group and the boron atom. It can participate in several key reactions:
The synthesis of (+)-vinylboronic acid pinanediol ester typically involves several steps:
(+)-Vinylboronic acid pinanediol ester finds various applications in:
Interaction studies involving (+)-vinylboronic acid pinanediol ester focus on its ability to bind selectively to diols and other biomolecules. These interactions are crucial for understanding its potential as an inhibitor or modulator in biochemical pathways. The reversible nature of boron-diol interactions allows for dynamic studies on enzyme activities and protein functions, making it an important compound in biochemical research .
Several compounds share structural features with (+)-vinylboronic acid pinanediol ester, primarily due to their boronic acid functionality or vinyl groups. Here are some similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Vinylboronic Acid Pinacol Ester | Contains a vinyl group and a pinacol moiety | Known for its stability and utility in polymerization |
| 4-Pyridyl Boronic Acid | Pyridine ring attached to a boronic acid | Exhibits different reactivity patterns due to nitrogen |
| Benzyl Boronic Acid | Benzene ring attached to a boronic acid | Utilized primarily in cross-coupling reactions |
| 2-(4-Methylphenyl) Boronic Acid | Aromatic substitution on the boronic acid | Offers unique selectivity in Suzuki reactions |
The uniqueness of (+)-vinylboronic acid pinanediol ester lies in its specific combination of structural elements that allow it to engage effectively in radical polymerization and other synthetic applications while also being relevant in biological contexts due to its interaction capabilities .